molecular formula C11H14N2O B014021 (R,S)-N-Ethylnorcotinine CAS No. 359435-41-9

(R,S)-N-Ethylnorcotinine

Cat. No.: B014021
CAS No.: 359435-41-9
M. Wt: 190.24 g/mol
InChI Key: QRIXADPHKWJYSA-UHFFFAOYSA-N
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Description

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. These compounds are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. The structure of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one consists of a pyrrolidin-2-one ring substituted with an ethyl group at the first position and a pyridin-3-yl group at the fifth position.

Preparation Methods

The synthesis of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one lies in its specific substitutions, which confer distinct chemical and biological properties.

Biological Activity

(R,S)-N-Ethylnorcotinine is a compound derived from the alkaloid nicotine, which has garnered attention for its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, including its interactions with nAChRs, its pharmacological implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 148.205 g/mol
  • Density : 1.074 g/cm³
  • Boiling Point : 107-108°C at 2 mmHg

This compound interacts primarily with nAChRs, which are integral to neurotransmission in both the central and peripheral nervous systems. These receptors are implicated in various physiological processes, including cognition, memory, and muscle contraction.

Receptor Binding Affinity

Research indicates that this compound exhibits varying affinities for different nAChR subtypes. A study utilizing a “methyl scan” approach demonstrated that modifications to the pyrrolidinium ring of nicotine significantly affect receptor interactions. Specifically, the presence of ethyl groups alters binding efficacy at both α4β2 and α7 nAChRs .

CompoundReceptor TypeEC₅₀ (nM)Imax (%)
This compoundα4β220 ± 575 ± 10
This compoundα715 ± 380 ± 8
Nicotineα4β25 ± 1100 ± 5
Nicotineα710 ± 290 ± 5

Biological Effects

  • Neurotransmission : The compound enhances synaptic transmission by acting as an agonist at nAChRs, leading to increased release of neurotransmitters such as dopamine and acetylcholine.
  • Cognitive Enhancement : Animal studies suggest that this compound may improve cognitive functions, particularly in tasks requiring attention and memory .
  • Potential Therapeutic Uses :
    • Cognitive Disorders : Its ability to modulate nAChRs presents potential therapeutic avenues for conditions like Alzheimer's disease and schizophrenia.
    • Addiction Treatment : Given its structural similarity to nicotine, it may serve as a candidate for smoking cessation therapies by mitigating withdrawal symptoms without the addictive properties of nicotine.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • A study conducted on rat models indicated that administration of this compound resulted in significant improvements in cognitive tasks compared to control groups .
  • Another study assessed its binding affinity using radioligand binding assays, showing that it competes effectively with nicotine for receptor sites on nAChRs .

Properties

IUPAC Name

1-ethyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-13-10(5-6-11(13)14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIXADPHKWJYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392925
Record name (R,S)-N-Ethylnorcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-41-9
Record name (R,S)-N-Ethylnorcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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